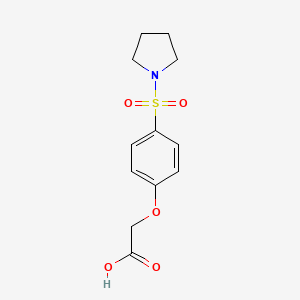
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid, also known as PSB-1115, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid is not fully understood, but it is thought to involve the modulation of several signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes involved in cell signaling, and to modulate the activity of certain ion channels.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, modulation of neurotransmitter release, and stimulation of plant growth and yield. In addition, this compound has been shown to modulate the activity of certain enzymes and ion channels, and to affect the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. In addition, this compound has been shown to have a range of potential applications in scientific research. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid. One area of interest is the development of this compound as a potential therapeutic agent for the treatment of cancer and neurological disorders. Another area of interest is the use of this compound as an agricultural tool to increase crop yield. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use in scientific research.
Métodos De Síntesis
The synthesis of 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid involves the reaction of 2,4-D with pyrrolidine and sulfonyl chloride. This reaction produces a compound with a pyrrolidine ring and a sulfonyl group attached to the phenyl ring of the 2,4-D molecule.
Aplicaciones Científicas De Investigación
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetic acid has been studied for its potential applications in a range of scientific research areas, including cancer research, neurobiology, and plant physiology. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro, and has been proposed as a potential therapeutic agent for the treatment of certain types of cancer. In neurobiology, this compound has been shown to modulate neurotransmitter release, and has been proposed as a potential treatment for neurological disorders such as Parkinson's disease. In plant physiology, this compound has been shown to increase the growth and yield of certain crops, and has been proposed as a potential agricultural tool.
Propiedades
IUPAC Name |
2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c14-12(15)9-18-10-3-5-11(6-4-10)19(16,17)13-7-1-2-8-13/h3-6H,1-2,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXBANZWEOFIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

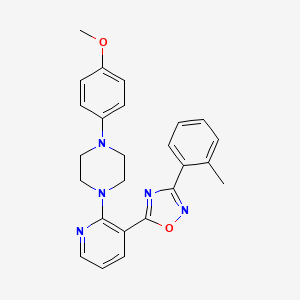


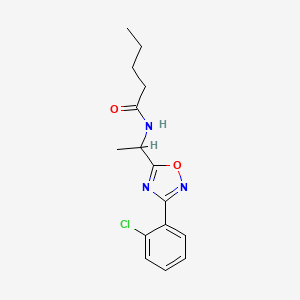
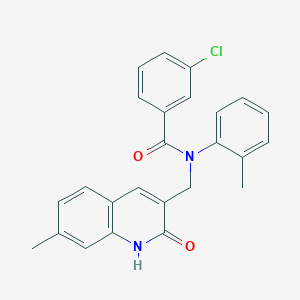

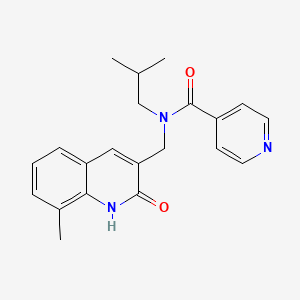
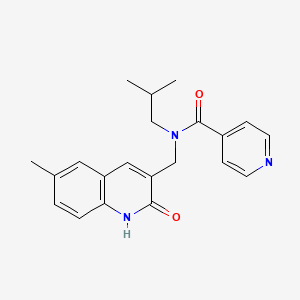


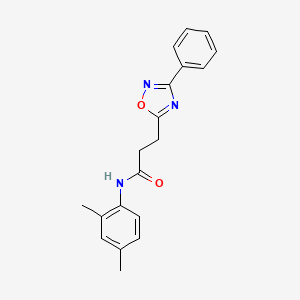
![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696175.png)

